3-bromo-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
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Description
3-bromo-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Anticancer Applications
Research has shown that derivatives of 1,3,4-oxadiazol-2-yl)benzamide, including compounds with bromo and trimethoxyphenyl groups, exhibit promising anticancer activities. A study by Ravinaik et al. (2021) demonstrated that these derivatives displayed moderate to excellent anticancer activity against several cancer cell lines, including breast (MCF-7), lung (A549), colon (Colo-205), and ovarian (A2780) cancers. The compounds were compared with etoposide, a reference drug, and some derivatives showed higher anticancer activities, highlighting their potential as anticancer agents Ravinaik et al., 2021.
Antimicrobial and Antifungal Activities
Further studies have explored the antimicrobial and antifungal properties of 1,3,4-oxadiazole derivatives. Elmagd et al. (2017) utilized thiosemicarbazide derivatives as a building block for synthesizing target heterocyclic compounds, including 1,3,4-oxadiazoles, and assessed their antimicrobial activity. These compounds exhibited varying degrees of antimicrobial efficacy, suggesting their potential in developing new antimicrobial agents Elmagd et al., 2017. Additionally, Saeed et al. (2008) synthesized N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene) substituted benzamides and tested their antifungal activity. Some synthesized compounds showed low to moderate antifungal activity, indicating their potential as antifungal agents Saeed et al., 2008.
Chemical Synthesis and Structural Analysis
The chemical synthesis and structural analysis of similar compounds have been a significant area of research. Studies focusing on the synthesis of 1,3,4-oxadiazoles and their derivatives have provided insights into their chemical properties and potential applications. For instance, the work by Ooi and Wilson (1981) on the formation and thermal reaction of O-(N-acetylbenzimidoyl)benzamidoxime offers a comparative analysis with the formation of 3,5-disubstituted 1,2,4-oxadiazoles, contributing to the understanding of their chemical behavior and synthesis strategies Ooi & Wilson, 1981.
properties
IUPAC Name |
3-bromo-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O5/c1-24-13-8-11(9-14(25-2)15(13)26-3)17-21-22-18(27-17)20-16(23)10-5-4-6-12(19)7-10/h4-9H,1-3H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZMYXWMSKOSID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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